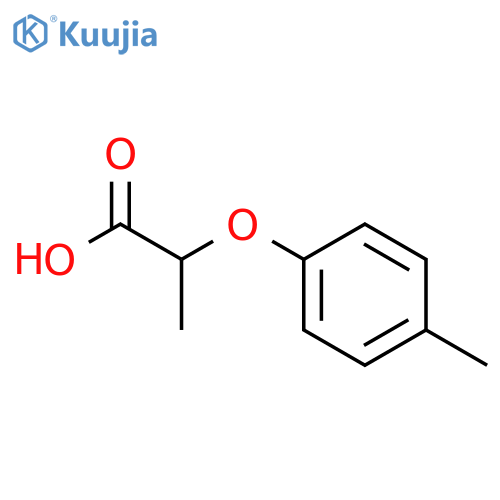Cas no 22504-83-2 (2-(4-Methylphenoxy)propanoic Acid)

22504-83-2 structure
商品名:2-(4-Methylphenoxy)propanoic Acid
2-(4-Methylphenoxy)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-METHYLPHENOXY)PROPIONIC ACID
- 2-(4-Methylphenoxy)propanoic acid
- 2-p-Tolyloxy-propionic acid
- AC1MUNER
- AC1Q2BZP
- AC1Q2BZQ
- AP-845
- Enamine_005365
- AS-45697
- BBL004012
- HMS1409D19
- ALBB-000828
- 22504-83-2
- J-510300
- CS-0172146
- 2-(P-tolyloxy)propanoicacid
- STK208440
- MFCD02684121
- AKOS000104425
- (-)-4-methyl-phenoxypropionic acid
- DTXSID80394590
- BTQZPXFENISXER-UHFFFAOYSA-N
- 2-(p-Tolyloxy)propanoic acid
- SCHEMBL1171377
- AR3824
- Z56915889
- EN300-05922
- AP-845/40883837
- AKOS016341343
- 2-(4-Methylphenoxy)propanoic Acid
-
- MDL: MFCD02684121
- インチ: InChI=1S/C10H12O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
- InChIKey: BTQZPXFENISXER-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)OC(C)C(=O)O
計算された属性
- せいみつぶんしりょう: 180.07866
- どういたいしつりょう: 180.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: White to Yellow Solid
- PSA: 46.53
2-(4-Methylphenoxy)propanoic Acid セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Room temperature
2-(4-Methylphenoxy)propanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024065-1g |
2-(4-Methylphenoxy)propanoic acid |
22504-83-2 | 1g |
2096.0CNY | 2021-07-13 | ||
| Enamine | EN300-05922-5.0g |
2-(4-methylphenoxy)propanoic acid |
22504-83-2 | 95.0% | 5.0g |
$531.0 | 2025-02-21 | |
| Enamine | EN300-05922-0.5g |
2-(4-methylphenoxy)propanoic acid |
22504-83-2 | 95.0% | 0.5g |
$119.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024065-500mg |
2-(4-Methylphenoxy)propanoic acid |
22504-83-2 | 500mg |
1365CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024065-1g |
2-(4-Methylphenoxy)propanoic acid |
22504-83-2 | 1g |
2096CNY | 2021-05-07 | ||
| Enamine | EN300-05922-10g |
2-(4-methylphenoxy)propanoic acid |
22504-83-2 | 95% | 10g |
$999.0 | 2023-10-28 | |
| Ambeed | A448439-5g |
2-(p-Tolyloxy)propanoic acid |
22504-83-2 | 95% | 5g |
$248.0 | 2024-04-21 | |
| Aaron | AR00BDMY-100mg |
2-(4-METHYLPHENOXY)PROPIONIC ACID |
22504-83-2 | 97% | 100mg |
$22.00 | 2025-01-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB959-5g |
2-(4-methylphenoxy)propanoic acid |
22504-83-2 | 95% | 5g |
¥1710.0 | 2024-04-22 | |
| 1PlusChem | 1P00BDEM-250mg |
2-(4-METHYLPHENOXY)PROPIONIC ACID |
22504-83-2 | 97% | 250mg |
$49.00 | 2025-02-25 |
2-(4-Methylphenoxy)propanoic Acid 関連文献
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
22504-83-2 (2-(4-Methylphenoxy)propanoic Acid) 関連製品
- 25140-95-8(2-(3-methylphenoxy)propanoic acid)
- 1912-23-8(Propanoic acid,2-phenoxy-, (2S)-)
- 150436-68-3(Lactisole)
- 51264-78-9(2-(4-Formylphenoxy)propanoic acid)
- 1129-46-0((R)-2-Phenoxypropionic Acid)
- 940-31-8(2-phenoxypropanoic acid)
- 67648-61-7(2-(4-Hydroxyphenoxy)propanoic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:22504-83-2)2-(4-Methylphenoxy)propanoic Acid

清らかである:99%
はかる:5g
価格 ($):223.0